
Gly-L-Cys(1)-L-Cys(2)-L-Ser-L-Asn-L-Pro-L-Val-L-Cys(1)-L-His-L-Leu-L-Glu-L-His-L-Ser-L-Asn-L-Leu-L-Cys(2)-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
a-Conotoxin M II: is a peptide neurotoxin isolated from the venom of marine cone snails. It belongs to the M-superfamily of conotoxins, which are characterized by their disulfide-rich structures and potent biological activities. These peptides are known for their ability to selectively target and modulate nicotinic acetylcholine receptors, making them valuable tools in neurobiological research and potential therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The chemical synthesis of a-Conotoxin M II involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically includes the following steps:
Amino Acid Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of a-Conotoxin M II may involve large-scale SPPS with optimized conditions to enhance yield and purity. Advanced techniques such as microwave-assisted peptide synthesis and automated peptide synthesizers can be employed to streamline the process.
化学反応の分析
Types of Reactions: a-Conotoxin M II undergoes several chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues, which is crucial for the peptide’s stability and biological activity.
Reduction: Breaking of disulfide bonds to study the peptide’s linear form and its folding pathways.
Substitution: Introduction of non-natural amino acids or modifications to enhance stability or activity.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation in a buffered solution.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes standard peptide coupling reagents and protecting group strategies.
Major Products:
Oxidized Form: The biologically active form with disulfide bonds.
Reduced Form: The linear peptide without disulfide bonds.
Modified Peptides: Variants with enhanced properties for research or therapeutic use.
科学的研究の応用
a-Conotoxin M II has a wide range of scientific research applications:
Neurobiology: Used to study the function and modulation of nicotinic acetylcholine receptors, which are involved in various neurological processes.
Pharmacology: Serves as a lead compound for developing new drugs targeting neurological disorders such as pain, addiction, and neurodegenerative diseases.
Biochemistry: Aids in understanding protein folding, disulfide bond formation, and peptide-receptor interactions.
Medicine: Potential therapeutic applications in treating conditions like chronic pain and nicotine addiction.
作用機序
a-Conotoxin M II exerts its effects by binding to specific subtypes of nicotinic acetylcholine receptors (nAChRs) on neuronal cells. This binding inhibits the normal function of these receptors, leading to the blockade of synaptic transmission. The peptide’s high selectivity and potency make it a valuable tool for dissecting the roles of different nAChR subtypes in physiological and pathological processes.
類似化合物との比較
a-Conotoxin GI: Another conotoxin that targets nAChRs but with different selectivity and potency profiles.
a-Conotoxin ImI: Known for its high affinity for certain nAChR subtypes, making it useful in neurobiological studies.
a-Conotoxin PnIA: Exhibits unique receptor binding properties and is used to explore nAChR diversity.
Uniqueness of a-Conotoxin M II: a-Conotoxin M II is unique due to its specific targeting of certain nAChR subtypes, which provides insights into receptor function and potential therapeutic applications. Its distinct disulfide bond pattern and sequence contribute to its unique pharmacological profile.
特性
分子式 |
C67H103N23O22S4 |
|---|---|
分子量 |
1710.9 g/mol |
IUPAC名 |
3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-5-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid |
InChI |
InChI=1S/C67H103N23O22S4/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
InChIキー |
DUQYFGMBLOPGBY-XCQLYXDWSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


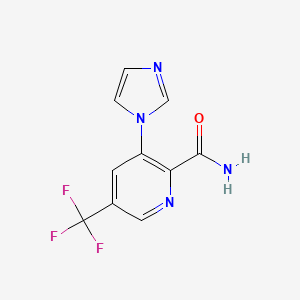
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
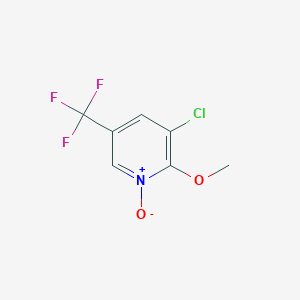
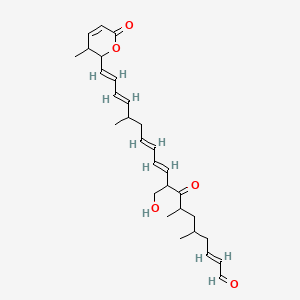

![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
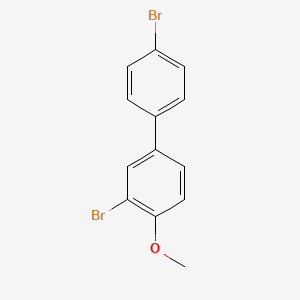

![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)

![2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole](/img/structure/B12339386.png)
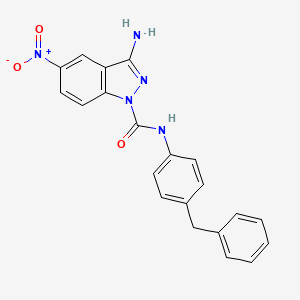

![tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate](/img/structure/B12339419.png)
